molecular formula C17H34O2 B11715236 Nonyl 2-ethylhexanoate

Nonyl 2-ethylhexanoate

Cat. No.: B11715236
M. Wt: 270.5 g/mol
InChI Key: DPNHJKKWWDXLPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nonyl 2-ethylhexanoate is an ester compound formed from nonyl alcohol and 2-ethylhexanoic acid. Esters are organic compounds derived from carboxylic acids and alcohols, and they often have pleasant odors and are used in various applications, including fragrances, flavorings, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonyl 2-ethylhexanoate can be synthesized through the esterification reaction between nonyl alcohol and 2-ethylhexanoic acid. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using enzymatic catalysis. For example, immobilized lipase enzymes, such as Novozym 435, can be used to catalyze the esterification reaction in a solvent like n-hexane. This method offers advantages such as higher specificity, milder reaction conditions, and easier product purification .

Chemical Reactions Analysis

Types of Reactions

Nonyl 2-ethylhexanoate, like other esters, can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back into nonyl alcohol and 2-ethylhexanoic acid in the presence of water and an acid or base catalyst.

    Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or enzymes in the presence of an alcohol.

Major Products Formed

    Hydrolysis: Nonyl alcohol and 2-ethylhexanoic acid.

    Reduction: Nonyl alcohol.

    Transesterification: A different ester and alcohol, depending on the reactants used.

Scientific Research Applications

Nonyl 2-ethylhexanoate has various applications in scientific research and industry:

Mechanism of Action

The mechanism of action of nonyl 2-ethylhexanoate in its applications is primarily based on its chemical structure and properties. As an ester, it can interact with various molecular targets through hydrophobic interactions and hydrogen bonding. In biological systems, its biocompatibility and biodegradability make it suitable for use in drug delivery and other biomedical applications.

Comparison with Similar Compounds

Nonyl 2-ethylhexanoate can be compared with other esters such as:

This compound is unique due to its specific combination of nonyl alcohol and 2-ethylhexanoic acid, which imparts distinct physical and chemical properties suitable for various applications.

Properties

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

IUPAC Name

nonyl 2-ethylhexanoate

InChI

InChI=1S/C17H34O2/c1-4-7-9-10-11-12-13-15-19-17(18)16(6-3)14-8-5-2/h16H,4-15H2,1-3H3

InChI Key

DPNHJKKWWDXLPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)C(CC)CCCC

Origin of Product

United States

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